

Technical Monograph: Isodecyl PEG-5 Ether

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Compound of Interest

Compound Name:	<i>23-Methyl-3,6,9,12,15-pentaoxatetracosan-1-ol</i>
CAS No.:	66172-86-9
Cat. No.:	B12841317

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Physicochemical Profile, Phase Behavior, and Application Logic

Executive Summary

Isodecyl PEG-5 Ether (CAS: 61827-42-7 / 78330-20-8) represents a critical class of nonionic surfactants defined by a branched C10 hydrophobe coupled with an average of 5 moles of ethylene oxide. Unlike its linear analogs (Deceth-5), the isodecyl architecture imparts unique thermodynamic properties: rapid dynamic wetting, suppressed foam stability, and a depressed pour point. This guide analyzes the molecule's physical properties, detailing the structural causality behind its performance in drug delivery systems (as a co-solubilizer) and high-precision surface engineering.

Part 1: Molecular Architecture & Synthesis

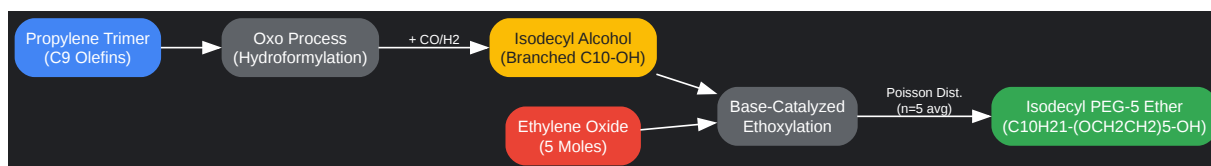
The performance of Isodecyl PEG-5 is dictated by the topology of its hydrophobe. "Isodecyl" refers to a mixture of branched C10 isomers (predominantly trimethylheptanols), synthesized via the oxo process from propylene trimer.

Structural Causality

- **Steric Hindrance:** The methyl branching on the alkyl chain disrupts crystalline packing. This prevents the formation of "gel phases" often seen with linear ethoxylates (like Laureth-5) at intermediate concentrations, maintaining liquidity at lower temperatures.
- **Hydrophile-Lipophile Balance (HLB):** With 5 moles of EO, the molecule sits at the "dispersibility" threshold. It is not fully water-soluble in all proportions, often requiring hydrotropes or specific temperature windows.

Synthesis Pathway Visualization

The following diagram outlines the ethoxylation kinetics and the resulting Poisson distribution of oligomers.



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Figure 1: Synthesis pathway highlighting the origin of the branched hydrophobe.

Part 2: Physicochemical Profile

The following data aggregates standard industrial specifications and experimental values. Note that "Isodecyl" implies an isomeric mixture; therefore, physical constants are average values.

Table 1: Core Physical Properties[1]

Property	Typical Value / Range	Unit	Method/Note
Physical Form	Clear to Hazy Liquid	-	@ 25°C
Molecular Weight	~378	g/mol	Theoretical (C10 + 5EO)
Density	0.95 – 0.98	g/cm ³	@ 25°C (Heavier than alcohol, lighter than water)
HLB	11.5	-	Griffin Method (Dispersible)
Cloud Point	54 – 57	°C	Method E (5g in 25g 25% BDG solution)*
Flash Point	> 120	°C	PMCC (ASTM D93)
Pour Point	< -10	°C	Remains liquid in cold storage
Viscosity	30 – 50	mPa ^{[1][2][3][4]} ·s	@ 25°C (Brookfield)
pH	5.0 – 7.0	-	1% Aqueous Solution
Refractive Index	1.445 – 1.455	nD20	-

Critical Note on Cloud Point (*): Isodecyl PEG-5 is often insoluble or forms a dispersion in pure water at room temperature. Therefore, standard "Method A" (1% in pure water) is inapplicable. Method E (using Butyl Diglycol/Water) is the industry standard for validating the EO content of this grade.

Part 3: Surface Activity & Thermodynamics

For researchers in drug delivery or formulation, the Critical Micelle Concentration (CMC) and surface tension reduction are the primary metrics of interest.

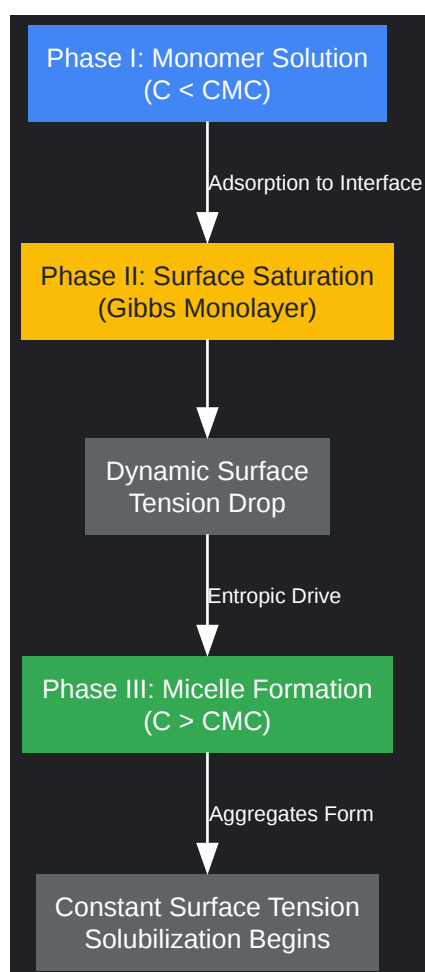
The Branching Effect on CMC

Branched surfactants generally exhibit a higher CMC than their linear counterparts (e.g., n-Decyl PEG-5). The bulky hydrophobic tail makes it thermodynamically less favorable to pack into the micelle core, requiring a higher concentration of monomers to trigger aggregation.

- Estimated CMC: 0.8 – 1.2 mM (~300 – 450 mg/L)
- Surface Tension @ CMC: ~27 – 29 mN/m

Micellization Workflow

The following diagram illustrates the thermodynamic transition from monomeric adsorption to micelle formation.



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Figure 2: Thermodynamic progression of Isodecyl PEG-5 surfactant activity.

Part 4: Experimental Validation Protocols

To ensure data integrity (Trustworthiness), the following protocols allow for the self-validation of the material's identity and quality.

Protocol 1: Cloud Point Determination (Method E)

Why this matters: This confirms the EO chain length distribution. A shift of $\pm 2^{\circ}\text{C}$ indicates a variance in synthesis (e.g., broad vs. narrow range ethoxylation).

Reagents:

- Butyl Diglycol (Diethylene Glycol Monobutyl Ether).
- Deionized Water.

Procedure:

- Preparation: Prepare a 25% (w/w) solution of Butyl Diglycol in Deionized Water.
- Sample: Weigh 5.0 g of Isononyl PEG-5 into a test tube.
- Solvent Addition: Add 25.0 g of the prepared BDG solution.
- Heating: Heat the mixture in a water bath with continuous stirring until it turns completely cloudy.
- Observation: Remove from heat and stir slowly. Record the temperature at which the solution clarifies (becomes transparent).
- Validation: The transition should be sharp. A "hazy" transition over $>5^{\circ}\text{C}$ suggests high polyethylene glycol (PEG) impurities.

Protocol 2: CMC Determination via Wilhelmy Plate

Why this matters: Essential for determining the minimum effective concentration for solubilization applications.

Equipment: Force Tensiometer (e.g., Krüss K100), Platinum Plate.

Procedure:

- **Cleaning:** Flame the platinum plate to remove organic contaminants.
- **Stock Solution:** Prepare a 10 mM solution of Isodecyl PEG-5 in ultrapure water.
- **Dosing:** Automatically dose the stock solution into pure water, measuring surface tension () after each addition.
- **Equilibrium:** Allow 120 seconds per point for equilibrium (branched tails re-orient slower than linear ones).
- **Plotting:** Plot

vs.

.
- **Calculation:** The CMC is the intersection of the linear descent slope and the horizontal plateau.

Part 5: Pharmaceutical & Research Implications

Solubilization Potential

Isodecyl PEG-5 is rarely used as a primary surfactant in injectables due to the potential for hemolysis common in lower-weight ethoxylates. However, it is highly effective in topical and transdermal formulations as a penetration enhancer.

- **Mechanism:** The branched tail fluidizes the stratum corneum lipids more effectively than linear chains, increasing the diffusion coefficient of active pharmaceutical ingredients (APIs).

Safety & Handling

- **GHS Classification:** Eye Irritant 2A, Skin Irritant 2.
- **Ecotoxicity:** Readily biodegradable, but toxic to aquatic life in high concentrations (LC50 < 10 mg/L).

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